molecular formula C10H9NO2S B3125635 Methyl 2-methylbenzo[d]thiazole-5-carboxylate CAS No. 32770-98-2

Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Cat. No.: B3125635
CAS No.: 32770-98-2
M. Wt: 207.25 g/mol
InChI Key: MSNFOUCVUZMALD-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzo[d]thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a benzene ringThe thiazole ring is known for its biological activity and is a core structure in many pharmacologically active compounds .

Mechanism of Action

Target of Action

Methyl 2-methylbenzo[d]thiazole-5-carboxylate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets and induce changes that result in their biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and lipophilicity, can influence its bioavailability .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a sealed, dry environment at room temperature . Its solubility in different solvents can also affect its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate typically involves the cyclization of thioamide derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with methyl chloroformate under basic conditions to form the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions. For example, the use of copper-catalyzed reactions under microwave heating has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylbenzo[d]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .

Scientific Research Applications

Methyl 2-methylbenzo[d]thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to the biological activity of the thiazole ring.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the thiazole ring’s presence in many bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Shares the thiazole ring but lacks the carboxylate group.

    Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Similar structure but with an amino group instead of a methyl group.

    Methyl 2-chlorobenzo[d]thiazole-5-carboxylate: Contains a chlorine atom instead of a methyl group.

Uniqueness: Methyl 2-methylbenzo[d]thiazole-5-carboxylate is unique due to the presence of both the methyl and carboxylate groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNFOUCVUZMALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266789
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32770-98-2
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32770-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.83 g of silver nitrate was dissolved in 10 mL of water, to which a solution of 1.81 g of sodium hydroxide in 10 mL of water was added dropwise and then a solution of 2.00 g of 2-methyl-1,3-benzothiazole-5-carbaldehyde in 20 mL of tetrahydrofuran was added dropwise at room temperature, and this solution was stirred for 30 minutes at the same temperature. The reaction mixture was filtered through Celite, and 6M hydrochloric acid was added to the filtrate to adjust its pH value to 3.5 followed by addition of ethyl acetate, and then the organic phase was separated therefrom. After the resultant organic phase was washed with a saturated sodium chloride solution, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was dissolved in 30 mL of methylene chloride, to which 20 μL of N,N-dimethylformamide and 1.5 mL of oxalyl chloride were added successively, and this solution was stirred for 30 minutes at room temperature. The reaction mixture, to which 20 mL of methanol was added dropwise, was stirred for 30 minutes at room temperature, and after water was added thereto, the pH value of this mixture was adjusted to 7 with a 5M solution of sodium hydroxide in water, and then the organic phase was separated therefrom. After the resultant organic phase was washed with a saturated sodium chloride solution, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 1.90 g of methyl 2-methyl-1,3-benzothiazole-5-carboxylate as light yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.83 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of commercially available 2-methylbenzo[d]thiazole-5-carboxylic acid (1.500 g; 7.76 mmol) in anh. DMF (35 ml) was treated with Cs2CO3 (3.161 g; 9.70 mmol), and the heterogeneous mixture was further stirred at rt, under nitrogen, for 15 min. The mixture was then cooled to 0° C., and CH3I (1.652 g; 11.64 mmol) was added dropwise. The resulting mixture was further stirred at 0° C. for 10 min., and then at rt for 16 h. Water and AcOEt were added to the reaction mixture. The separated organic layer was further washed with water and brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording methyl 2-methylbenzo[d]thiazole-5-carboxylate as a brown solid. LC-MS (conditions A): tR=0.67 min.; [M+H]+: 208.16 g/mol.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.161 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.652 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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